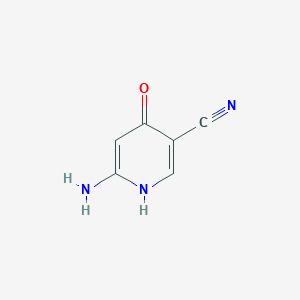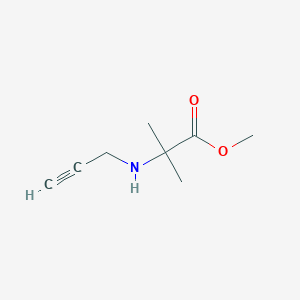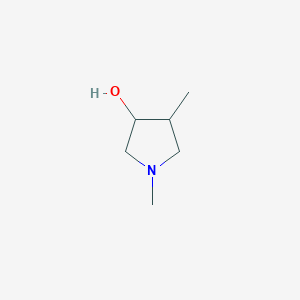
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine is a fluorinated organic compound. It features a unique structure with both imidazole and trimethylsilyl groups, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trimethylsilyl Group: This step involves the reaction of the imidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the imidazole ring or the fluorinated carbon atoms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the fluorinated carbon atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. The fluorinated and imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(trimethylsilyl)ethenylbenzene: Another fluorinated compound with a similar structure but different functional groups.
2,2-Difluoro-1-(trimethylsilyl)vinylbenzene: Similar in structure but with a vinyl group instead of an imidazole ring.
Uniqueness
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine is unique due to the presence of both the imidazole and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H21F2N3OSi |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
2,2-difluoro-1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H21F2N3OSi/c1-18(2,3)5-4-17-8-16-6-9(15-7-16)10(14)11(12)13/h6-7,10-11H,4-5,8,14H2,1-3H3 |
InChI Key |
QOVRVBHLBISPBD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)



![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
